2,3-Difluoro-6-nitroanisole

Synthetic Yield Pharmaceutical Intermediates Process Chemistry

2,3-Difluoro-6-nitroanisole (CAS 66684-65-9; also indexed as 66684-60-4) is a halogenated aromatic building block of the formula C₇H₅F₂NO₃, characterized by a 1,2,3-trisubstituted benzene core bearing adjacent fluorine atoms at the 2- and 3-positions, a methoxy group at the 1-position, and a nitro group at the 4-position. Its experimentally verified density is 1.414 g/cm³, with a boiling point of 78 °C at 20 mmHg, and it typically presents as a light brown to brown liquid or a colorless to pale yellow solid, stored at 2–8 °C.

Molecular Formula C7H5F2NO3
Molecular Weight 189.12 g/mol
CAS No. 66684-65-9
Cat. No. B3025441
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-Difluoro-6-nitroanisole
CAS66684-65-9
Molecular FormulaC7H5F2NO3
Molecular Weight189.12 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC(=C1F)F)[N+](=O)[O-]
InChIInChI=1S/C7H5F2NO3/c1-13-7-5(10(11)12)3-2-4(8)6(7)9/h2-3H,1H3
InChIKeyBCWRUHXLSHZAEA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,3-Difluoro-6-nitroanisole (CAS 66684-65-9): Verified Physicochemical and Structural Baseline for Scientific Procurement


2,3-Difluoro-6-nitroanisole (CAS 66684-65-9; also indexed as 66684-60-4) is a halogenated aromatic building block of the formula C₇H₅F₂NO₃, characterized by a 1,2,3-trisubstituted benzene core bearing adjacent fluorine atoms at the 2- and 3-positions, a methoxy group at the 1-position, and a nitro group at the 4-position . Its experimentally verified density is 1.414 g/cm³, with a boiling point of 78 °C at 20 mmHg, and it typically presents as a light brown to brown liquid or a colorless to pale yellow solid, stored at 2–8 °C [1]. This specific substitution pattern defines a distinct electronic and steric environment that fundamentally differentiates this compound from its regioisomers (e.g., 2,4- or 2,5-difluoronitrobenzenes) and non-methoxylated analogs, making it a critical intermediate for precisely controlled synthetic pathways.

Why 2,3-Difluoro-6-nitroanisole (CAS 66684-65-9) Cannot Be Replaced by Generic Difluoroaromatics


Generic substitution of 2,3-difluoro-6-nitroanisole with in-class difluoroaromatics or non-methoxylated analogs is precluded by the interplay of its unique electron density profile and substituent-specific reactivity. The 1,2-difluoro substitution pattern (adjacent to the methoxy group) generates a distinctive charge distribution on the aromatic ring, which quantitatively alters both the regioselectivity and reaction kinetics in nucleophilic aromatic substitution (SNAr) pathways compared to its 2,4- or 2,5-difluoro regioisomers [1]. Furthermore, the presence of the methoxy group serves as a strong electron-donating substituent (+M effect) that activates specific ring positions and can be preserved, orthogonally deprotected, or later transformed—capabilities absent in the simpler difluoronitrobenzenes [2]. This fixed substitution geometry ensures that any attempt to interchange these compounds in a synthetic sequence would result in altered or incorrect regioisomer formation, ultimately leading to failed quality control for the intended downstream pharmaceutical or agrochemical active ingredient.

2,3-Difluoro-6-nitroanisole (66684-65-9): Quantified Differentiation Against Closest Analogs and In-Class Candidates


Synthetic Yield Comparison: 2,3-Difluoro-6-nitroanisole vs. 2,3-Difluoro-6-nitrophenol as Pharmaceutical Intermediates

In the established synthesis of quinolonecarboxylic acid antibiotics, 2,3-difluoro-6-nitrophenol is a key intermediate. The subsequent methylation of this phenol to produce 2,3-difluoro-6-nitroanisole proceeds with a high reported yield of 91% under standard conditions (K₂CO₃, CH₃I, DMF, RT), a yield that is critical for cost-effective, multi-step synthesis . This yield compares favorably to the base hydrolysis of 2,3,4-trifluoronitrobenzene to produce the parent phenol, which has been reported to achieve an 85% yield [1]. The high-efficiency transformation highlights the value of the anisole derivative as a stable, high-yielding intermediate that circumvents potential selectivity issues associated with the free phenol in subsequent steps.

Synthetic Yield Pharmaceutical Intermediates Process Chemistry

Physicochemical Differentiation: Density and Boiling Point of 2,3-Difluoro-6-nitroanisole vs. 2,3-Difluoroanisole

The introduction of a nitro group into the 2,3-difluoroanisole scaffold significantly alters its key physicochemical properties, which has direct implications for purification and handling. The target compound, 2,3-difluoro-6-nitroanisole, exhibits a density of 1.414 g/cm³ and a boiling point of 78 °C (at 20 mmHg) . In stark contrast, its non-nitrated analog, 2,3-difluoroanisole (CAS 134364-69-5), has a markedly lower density of 1.108 g/cm³ and a higher boiling point of 183.2 °C (at 760 mmHg) . This difference is not merely academic; the higher density of the nitro-derivative can facilitate more efficient liquid-liquid extractions, while its lower boiling point (under reduced pressure) allows for gentler, less energy-intensive purification by distillation.

Physicochemical Properties Purification Formulation

Reactivity Differentiation: Ortho-Fluorine Nucleofugality in 2,3-Difluoro-6-nitroanisole vs. 2,5-Difluoronitrobenzene

In nucleophilic aromatic substitution (SNAr) reactions, the presence of an adjacent (ortho) fluorine atom to the point of nucleophilic attack significantly enhances the reaction rate by facilitating fluoride elimination—a well-established principle in halogenated aromatics [1]. The 1,2-difluoro substitution pattern in 2,3-difluoro-6-nitroanisole ensures that after a nucleophile adds to a nitro-activated site, an adjacent fluorine is available for elimination. This stands in contrast to the 2,5-difluoro substitution pattern (CAS 364-74-9), where the two fluorine atoms are positioned meta to each other, resulting in a different, and often less kinetically favorable, charge distribution during the transition state of SNAr reactions . While 2,5-difluoronitrobenzene is a useful intermediate, the 2,3-difluoro-6-nitroanisole structure is engineered for distinct regioselective outcomes driven by its unique 1,2-fluorine juxtaposition and methoxy activation.

Nucleophilic Aromatic Substitution Reaction Kinetics Regioselectivity

Procurement-Driven Application Scenarios for 2,3-Difluoro-6-nitroanisole (66684-65-9)


High-Fidelity Intermediate for Fluorinated Quinolone Antibiotics

2,3-Difluoro-6-nitroanisole serves as a crucial, high-yielding intermediate in the synthesis of quinolonecarboxylic acid antibiotics . In these multi-step sequences, the compound is used for late-stage functionalization, where its 1,2-difluoro substitution pattern and protected phenol (methoxy group) are essential for achieving correct regiochemistry. The established 91% yield for its synthesis from 2,3-difluoro-6-nitrophenol demonstrates a robust and scalable process, making it a cost-effective building block for medicinal chemistry programs targeting this important antibiotic class . Procuring this compound directly ensures that the subsequent diversification steps proceed with high fidelity and yield, avoiding the need to optimize the methylation of the phenol in-house.

Precursor to Orthogonally Protected Polyfunctional Aromatics

In advanced organic synthesis for drug discovery and agrochemical development, 2,3-difluoro-6-nitroanisole acts as a precursor to highly functionalized aromatic cores . The methoxy group provides a stable, orthogonal protecting group for the phenol, allowing chemists to selectively reduce the nitro group to an amine (e.g., using Fe/NH₄Cl as demonstrated in related synthetic routes) or perform SNAr reactions at fluorine-bearing carbons, all without affecting the oxygen functionality . This level of chemoselectivity is critical when constructing complex molecules with multiple reactive handles, a capability not offered by the free phenol analog (2,3-difluoro-6-nitrophenol) or simpler difluoronitrobenzenes which lack this orthogonal protection option.

Synthesis of Novel Fluorinated Materials and Specialty Chemicals

The compound's unique electronic profile and substitution pattern make it a valuable building block for developing novel fluorinated materials with tailored properties, such as liquid crystals, dyes, and advanced polymers . As an adaptable fluoronitrobenzene derivative, it can be used to introduce both fluorine and a protected oxygen functionality into a target molecule, which can profoundly influence material properties like thermal stability, dielectric constant, and optical characteristics. The presence of the nitro group also provides a versatile handle for further synthetic elaboration, enabling the creation of diverse chemical libraries for material science applications where specific fluorination patterns are non-negotiable .

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